molecular formula C21H26N6O3 B12175848 N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B12175848
M. Wt: 410.5 g/mol
InChI Key: KRVWJDAUJHBPJJ-UHFFFAOYSA-N
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Description

The compound N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide features a hybrid structure combining a 1,2,4-triazole moiety linked via a carboxamide group to a bicyclic 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole system. A 3,4-dimethoxyphenethyl substituent is attached to the triazole ring.

Properties

Molecular Formula

C21H26N6O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C21H26N6O3/c1-29-16-10-8-13(12-17(16)30-2)9-11-18-22-21(27-25-18)23-20(28)19-14-6-4-3-5-7-15(14)24-26-19/h8,10,12H,3-7,9,11H2,1-2H3,(H,24,26)(H2,22,23,25,27,28)

InChI Key

KRVWJDAUJHBPJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=NNC4=C3CCCCC4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 3,4-dimethoxyphenethylamine with appropriate reagents to form the triazole and pyrazole rings. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Structural Analogues in Carboxamide-Pyrazole/Triazole Families

The target compound shares structural motifs with several synthetic derivatives documented in recent studies:

Key Structural and Functional Differences

Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound contrasts with halogenated (e.g., chloro, fluoro) or nitro substituents in analogs . The cycloheptapyrazole system introduces conformational rigidity and bulkiness, which may restrict binding to larger active sites (e.g., kinases) compared to simpler pyrazole-thiazole hybrids .

Synthetic Routes :

  • The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBT), analogous to methods used for pyrazole-3-carboxamides . However, the bicyclic system may require additional cyclization steps, impacting yield and purity .

Chirality Considerations :

  • While the target compound lacks explicit chiral centers, analogs with stereogenic centers (e.g., cyclohexanecarboxylic acid derivatives in ) highlight the importance of enantiopurity in biological activity. For example, fluoxetine’s S-enantiomer exhibits 9.4-fold higher toxicity than the R-form .

Physicochemical Properties

  • Solubility and LogP : The 3,4-dimethoxyphenethyl group likely increases hydrophilicity (LogP ~2–3) compared to dichlorophenyl (LogP ~4–5) or naphthyl (LogP ~5–6) analogs .
  • Hydrogen-Bonding Capacity : The triazole and carboxamide groups provide multiple hydrogen-bonding sites, akin to neurotensin receptor ligands in , which rely on such interactions for activity.

Biological Activity

The compound N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic molecule featuring a triazole ring and a cycloheptapyrazole structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known for its role in inhibiting enzymes such as dihydrofolate reductase (DHFR) and various kinases. These interactions can lead to significant therapeutic effects, particularly in oncology and infectious diseases.

Anticancer Properties

Recent studies have indicated that derivatives of triazole compounds exhibit anticancer activity through mechanisms such as:

  • Inhibition of cell proliferation : Compounds similar to the target molecule have shown effectiveness against various cancer cell lines, including breast and lung cancers.
  • Induction of apoptosis : Some triazole derivatives promote programmed cell death in cancerous cells, enhancing their potential as anticancer agents.

Antimicrobial Activity

Compounds containing the triazole structure are also recognized for their antimicrobial properties . They have been studied for their efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting the synthesis of critical biomolecules in microorganisms.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of triazole derivatives on human melanoma cells. The results indicated an IC50 value of approximately 20 µM, suggesting significant potency against this cancer type .
  • Antimicrobial Efficacy :
    • Another investigation focused on the antibacterial properties of similar triazole compounds against Staphylococcus aureus and Escherichia coli. The compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL, highlighting their potential as effective antimicrobial agents .

Data Table

Biological ActivityTargetIC50/MICReference
AnticancerMelanoma Cells20 µM
AntibacterialStaphylococcus aureus5 µg/mL
AntibacterialEscherichia coli15 µg/mL

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound. The synthesis typically involves:

  • Cyclization reactions : To form the triazole and pyrazole rings.
  • Functionalization : Modifying substituents on the aromatic rings to enhance potency and selectivity.

Research indicates that specific modifications at the 3 and 4 positions of the dimethoxyphenyl group can significantly enhance anticancer activity .

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